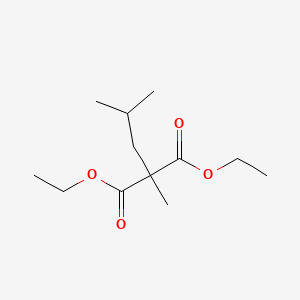

Diethyl methyl(2-methylpropyl)propanedioate

Description

Properties

CAS No. |

58447-70-4 |

|---|---|

Molecular Formula |

C12H22O4 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

diethyl 2-methyl-2-(2-methylpropyl)propanedioate |

InChI |

InChI=1S/C12H22O4/c1-6-15-10(13)12(5,8-9(3)4)11(14)16-7-2/h9H,6-8H2,1-5H3 |

InChI Key |

XFWVBNMJPCASCV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(CC(C)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Key Reaction Conditions and Catalysts

| Parameter | Conditions/Values |

|---|---|

| Catalyst | Pd-based complexes (e.g., dppmPdCl2, dppePdCl2) |

| Promoter | KI or NaI |

| Neutralizing Agent | Triethylamine or tripropylamine |

| Solvent | Aromatic hydrocarbons (toluene), DMF |

| Temperature | 70–145 °C |

| Pressure | 0.5–4 MPa CO |

| Reaction Time | 10–72 hours |

| Conversion Rate | Up to 98% |

Representative Experimental Results

| Catalyst | Conversion (%) | Selectivity (%) | Yield (%) |

|---|---|---|---|

| dppmPdCl2 | 77.8 | 72 | 56 |

| dppePdCl2 | 57.9 | 41.5 | 24 |

| dmpzMPdCl2 | 64.4 | 98 | 45.5 |

| dpprnPePdCl2 | 84 | 15 | 13 |

This method is industrially relevant due to moderate conditions and high conversion rates, and can be modified by changing the catalyst or reaction parameters to optimize yield and selectivity.

Synthesis via Condensation of Isovaleraldehyde and Dialkyl Malonate (Michael Addition Route)

A more specific approach to prepare diesters with branched alkyl substituents such as 2-methylpropyl groups involves the condensation of isovaleraldehyde (which contains the 2-methylpropyl moiety) with dialkyl malonate (e.g., diethyl malonate) under base-catalyzed conditions.

Reaction Overview

- Step 1: Isovaleraldehyde reacts with an excess of dialkyl malonate in the presence of a base (often a secondary amine combined with a carboxylic acid or an iminoacid like proline) in an inert solvent.

- Step 2: The resulting en-diester intermediate undergoes Michael addition with nitromethane or other nucleophiles to yield substituted diesters.

Solvents and Bases

| Solvent Type | Examples |

|---|---|

| Dipolar aprotic solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) |

| Hydrocarbons | Hexane, Heptane, Cyclohexane, Toluene, Xylene |

| High boiling ethers | Methyl-tert-butyl ether |

Notes on Reaction Control

- The base choice is critical to avoid formation of isomeric byproducts.

- Dialkyl malonate is typically used in excess (about 2 equivalents relative to isovaleraldehyde).

- The reaction temperature is generally ambient to moderate.

- Crystallization and purification steps involve solvents like isopropyl ether and heptane mixtures.

Example Yield

Summary Table of Preparation Methods

| Method | Starting Materials | Catalysts/Conditions | Yield/Selectivity | Notes |

|---|---|---|---|---|

| Carbonylation of Ethyl Chloroacetate | Ethyl chloroacetate, CO, EtOH | Pd catalysts, KI/NaI, amine base, 70–145 °C, 0.5–4 MPa CO | Up to 98% conversion, 56% yield typical | Suitable for industrial scale, various Pd catalysts tested |

| Condensation of Isovaleraldehyde and Dialkyl Malonate | Isovaleraldehyde, diethyl malonate | Secondary amine + carboxylic acid base, inert solvent, ambient temp | ~66% isolated yield | Precise base choice critical, avoids isomeric impurities |

Analytical and Research Data

- Gas chromatographic analysis is used to monitor conversion and selectivity in carbonylation methods.

- Crystallization and filtration techniques are employed to isolate pure diester products in condensation methods.

- Reaction parameters such as catalyst loading, promoter amount, reaction time, and pressure significantly affect yield and selectivity in carbonylation.

- The condensation method benefits from the use of iminoacids like proline as base catalysts for improved selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl methyl(2-methylpropyl)propanedioate undergoes various chemical reactions, including:

Alkylation: Formation of substituted malonic esters

Hydrolysis: Conversion to carboxylic acids

Decarboxylation: Loss of carbon dioxide to form substituted monocarboxylic acids

Common Reagents and Conditions

Alkylation: Sodium ethoxide, alkyl halides

Hydrolysis: Aqueous hydrochloric acid

Decarboxylation: Heating with aqueous hydrochloric acid

Major Products

Alkylation: α-substituted malonic esters

Hydrolysis: Carboxylic acids

Decarboxylation: Substituted monocarboxylic acids

Scientific Research Applications

Diethyl methyl(2-methylpropyl)propanedioate is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis for the preparation of complex molecules.

Biology: In the study of metabolic pathways and enzyme reactions.

Medicine: Potential use in the synthesis of pharmaceutical intermediates.

Industry: Used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of diethyl methyl(2-methylpropyl)propanedioate involves its conversion to the enolate ion, which then participates in nucleophilic substitution reactions. The enolate ion attacks electrophilic centers, leading to the formation of new carbon-carbon bonds . This reactivity is crucial for its role in organic synthesis.

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Volatility : Linear substituents (e.g., propyl in diethyl 2-isopropyl-2-propylmalonate) may reduce boiling points relative to branched analogs.

Stability and Environmental Behavior

- Storage Stability : Compounds with 2-methylpropyl groups (e.g., 2-methoxy-3-(2-methylpropyl) pyrazine) exhibit concentration declines during storage, suggesting that the target compound may similarly degrade under prolonged storage .

- Environmental Persistence : Diethyl 2-(1-hydroxybutyl)propanedioate shows seasonal variation in indoor dust, with higher winter abundance linked to vapor pressure differences. The target compound’s branched structure may enhance environmental persistence compared to linear esters .

Biological Activity

Diethyl methyl(2-methylpropyl)propanedioate, also known by its chemical formula CHO, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its antioxidant properties, enzyme interactions, and potential applications in various fields.

This compound is an ester derived from the reaction of diethyl malonate with 2-methylpropyl alcohol. Its structure features two ethyl groups and a methyl group attached to a propanedioate backbone, which contributes to its unique properties.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activities. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage and lead to various diseases, including cancer. Studies have shown that phenolic esters, which share structural similarities with this compound, possess notable antioxidant properties due to their ability to donate hydrogen atoms and stabilize free radicals .

Enzyme Interactions

The compound may also play a role in enzymatic processes. For instance, malonate derivatives are known substrates for malonate decarboxylases (AMDases), enzymes that catalyze the decarboxylation of malonic acid derivatives. Research has highlighted the potential of engineered AMDases to utilize such compounds for industrial applications, suggesting that this compound could be a substrate for these enzymes .

Case Studies

-

Antioxidant Activity Assessment :

A study investigated the antioxidant capacity of various esters, including those structurally related to this compound. The results indicated that these compounds could significantly reduce oxidative stress markers in vitro, showcasing their potential therapeutic applications in oxidative stress-related conditions . -

Enzymatic Decarboxylation :

A recent patent described novel AMDases capable of decarboxylating alpha-substituted malonates. The study provided insights into the catalytic mechanisms involved and suggested that this compound might be effectively utilized in biocatalytic processes due to its structure allowing interaction with these enzymes .

Data Table: Biological Activity Overview

Q & A

Basic Question: What are the optimal synthetic conditions for Diethyl methyl(2-methylpropyl)propanedioate to achieve high purity and yield?

Methodological Answer:

The synthesis involves a two-step esterification of propanedioic acid with methyl and 2-methylpropyl alcohols, followed by diethyl ester formation. Key variables include:

- Catalyst selection : Use acid catalysts (e.g., H₂SO₄) for esterification, optimizing concentration (0.5–2 mol%) to minimize side reactions like transesterification.

- Solvent system : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates.

- Temperature control : Maintain 60–80°C for 12–24 hours, monitored via TLC or GC to track progress .

Post-synthesis, purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using -NMR (e.g., triplet peaks for ethyl groups at δ 1.2–1.4 ppm) and GC retention indices (reference NIST data for analogous esters) .

Basic Question: How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

Methodological Answer:

Design accelerated stability studies using:

- pH gradients : Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C and 40°C for 7–14 days.

- Analytical techniques : Monitor degradation via HPLC-UV (λ = 210 nm for ester bonds) and compare with fresh samples.

- Kinetic modeling : Calculate degradation rate constants () using first-order kinetics.

Structural integrity is confirmed via FT-IR (C=O stretch at ~1740 cm⁻¹) and -NMR (carbonyl carbons at δ 165–170 ppm). Note: Hydrolysis is pH-dependent, with ester cleavage predominant under alkaline conditions .

Advanced Question: How does steric hindrance from the 2-methylpropyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

To evaluate steric effects:

- Competitive kinetics : Compare reaction rates with less hindered analogs (e.g., diethyl malonate) using nucleophiles like amines or alkoxides. Monitor progress via -NMR or GC-MS.

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze transition-state geometries and steric energy profiles.

- X-ray crystallography : Resolve crystal structures to quantify bond angles and torsional strain around the 2-methylpropyl group.

Findings typically show reduced reactivity due to hindered access to the carbonyl carbon, requiring elevated temperatures or catalytic Lewis acids (e.g., ZnCl₂) .

Advanced Question: What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Address discrepancies through:

- Meta-analysis : Systematically review literature (e.g., PubMed, SciFinder) to identify confounding variables (e.g., solvent choice, cell lines).

- Dose-response studies : Re-evaluate IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) to isolate mechanism-specific effects.

- Isosteric replacements : Synthesize analogs with modified ester groups to distinguish steric vs. electronic contributions to activity.

Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity, molecular docking for target prediction) .

Advanced Question: How can this compound serve as a chiral building block in asymmetric synthesis?

Methodological Answer:

Leverage its prochiral center for enantioselective applications:

- Chiral resolution : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.

- Catalytic asymmetric reactions : Employ organocatalysts (e.g., proline derivatives) or metal complexes (e.g., BINAP-Ru) in Michael additions or aldol reactions.

- Dynamic kinetic resolution : Optimize reaction conditions (e.g., temperature, solvent) to favor one enantiomer during in-situ racemization.

Validate enantiomeric excess (ee) via polarimetry or chiral GC .

Advanced Question: What methodologies quantify trace impurities in this compound batches for pharmacological studies?

Methodological Answer:

Implement a tiered analytical approach:

- Screening : Use GC-MS or LC-QTOF in full-scan mode to detect impurities >0.1%.

- Quantification : Develop a validated UPLC method (C18 column, acetonitrile/water gradient) with LOQ ≤10 ppm.

- Structural elucidation : Combine HRMS fragmentation patterns and 2D NMR (HSQC, HMBC) to identify impurities (e.g., residual starting materials or hydrolysis byproducts).

Document impurity profiles per ICH Q3A guidelines to ensure batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.